- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Cas no 91652-78-7 (Senkyunolide C)

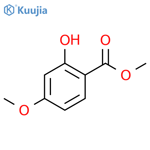

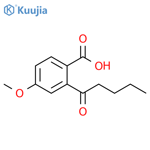

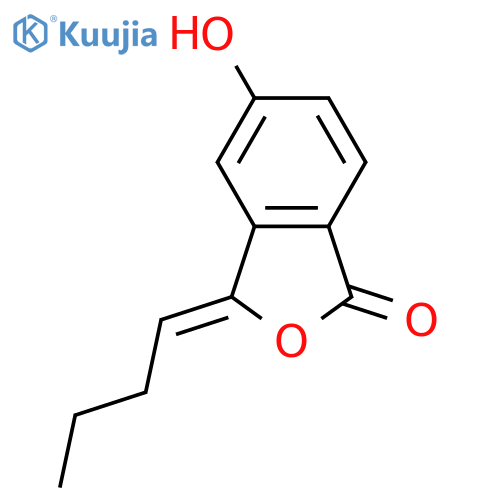

Senkyunolide C structure

Nome del prodotto:Senkyunolide C

Senkyunolide C Proprietà chimiche e fisiche

Nomi e identificatori

-

- Senkyunolide C

- 5-hydroxy-3-butylidenephthalide

- senkyunolide-C

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone

- [ "" ]

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)

- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)

- SCHEMBL2639883

- CS-0016689

- Sekyuolide C

- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-

- 91652-78-7

- (Z)-5-Hydroxy-3-butylidene-phthalide

- AKOS032949102

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one

- SenkyunolideC

- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4

- HY-N1285

- DA-67541

- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one

- CHEBI:228936

- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one

-

- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-

- Chiave InChI: NRENRLOUWSVYIA-WCIBSUBMSA-N

- Sorrisi: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Proprietà calcolate

- Massa esatta: 204.07900

- Massa monoisotopica: 204.078644241g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 2

- Complessità: 283

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.8

- Superficie polare topologica: 46.5Ų

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 387.1±42.0 °C at 760 mmHg

- Punto di infiammabilità: 171.7±20.7 °C

- Solubilità: Quasi insolubile (0,098 g/l) (25°C),

- PSA: 46.53000

- LogP: 2.70360

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

Senkyunolide C Informazioni sulla sicurezza

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃

Senkyunolide C Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |

Senkyunolide C |

91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥2214.00 | 2024-04-25 | |

| TargetMol Chemicals | TN5812-1 ml * 10 mm |

Senkyunolide C |

91652-78-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥4000.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5812-5mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥ 3230 | 2024-07-19 | ||

| TargetMol Chemicals | TN5812-5 mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| A2B Chem LLC | AH97262-5mg |

Senkyunolide C |

91652-78-7 | 94.0% | 5mg |

$577.00 | 2024-07-18 |

Senkyunolide C Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

Riferimento

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Silver Solvents: Dimethylformamide

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

Riferimento

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

Riferimento

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 7

Condizioni di reazione

Riferimento

- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

Riferimento

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

Riferimento

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Riferimento

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Riferimento

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

Riferimento

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Riferimento

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

- Methyl 4-methoxysalicylate

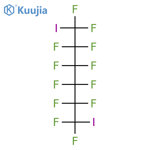

- Nonafluoro-1-butanesulfonyl Fluoride

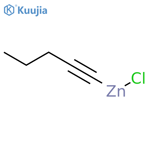

- Zinc, chloro-1-pentynyl-

- 4-Methoxy-N-phenylbenzamide

- (E)-Pent-2-enal

- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-

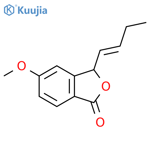

- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-

- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-

Senkyunolide C Preparation Products

Senkyunolide C Letteratura correlata

-

Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092

91652-78-7 (Senkyunolide C) Prodotti correlati

- 17369-59-4(3-Propylidenephthalide)

- 72917-31-8(Z-Butylidenephthalide)

- 551-08-6(3-Butylidenephthalide)

- 1597170-94-9(1-(Cyclopropylamino)hex-5-yn-3-one)

- 2197922-55-5(Culmerciclib maleate)

- 81329-71-7(Modecainide)

- 2679805-17-3(methyl (2R,3R)-2-{(benzyloxy)carbonylamino}-3-fluorobutanoate)

- 953734-45-7(7-(Benzyloxy)-1,4-dioxaspiro4.5decan-8-amine)

- 38170-02-4(2-hydroxy-4-iodo-benzaldehyde)

- 2248266-62-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1H-indol-1-yl)propanoate)

Fornitori consigliati

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso